Difluoropine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Difluoropine is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is derived from the opioid analgesic drug, fentanyl, and has been found to have unique properties that make it a promising tool for studying certain biological processes. In

Wirkmechanismus

Difluoropine activates the MOR by binding to a specific site on the receptor, which triggers a series of intracellular signaling pathways. These pathways ultimately lead to the inhibition of neurotransmitter release, which reduces the perception of pain and produces feelings of euphoria. Difluoropine has been found to have a higher affinity for the MOR than other opioids, which may contribute to its unique pharmacological effects.

Biochemische Und Physiologische Effekte

Difluoropine has been shown to produce a range of biochemical and physiological effects in animal models and cell cultures. These effects include analgesia, sedation, respiratory depression, and decreased gastrointestinal motility. Difluoropine has also been found to produce less tolerance and physical dependence than other opioids, which may make it a safer alternative for pain management.

Vorteile Und Einschränkungen Für Laborexperimente

Difluoropine has several advantages for use in lab experiments. Its high potency and selectivity for the MOR make it a valuable tool for studying the specific effects of MOR activation on various biological processes. Difluoropine also has a longer half-life than other opioids, which allows for more sustained effects and easier dosing. However, difluoropine has some limitations, including its potential for abuse and addiction, as well as its high cost and limited availability.

Zukünftige Richtungen

There are several future directions for research on difluoropine. One area of interest is the development of new analogs and derivatives of difluoropine that may have improved pharmacological properties. Another area of interest is the use of difluoropine in combination with other drugs or therapies to enhance its therapeutic effects. Finally, more research is needed to fully understand the biochemical and physiological effects of difluoropine and its potential applications in pain management and addiction treatment.

Conclusion:

In conclusion, difluoropine is a promising compound for scientific research due to its unique pharmacological properties and potential applications in pain management and addiction treatment. Its synthesis method has been optimized over the years to improve yield and purity, and it has been extensively studied for its effects on the mu opioid receptor. Difluoropine has several advantages for use in lab experiments, including its high potency and selectivity, but also has limitations such as its potential for abuse and addiction. Future research on difluoropine will likely focus on the development of new analogs and derivatives, as well as its use in combination with other drugs or therapies.

Synthesemethoden

Difluoropine can be synthesized through a multistep process that involves the use of various chemical reagents and techniques. The first step involves the conversion of fentanyl to norfentanyl, which is then treated with a fluorinating agent to produce difluoronorfentanyl. Finally, difluoronorfentanyl is treated with a reducing agent to yield difluoropine. This synthesis method has been optimized over the years to improve the yield and purity of difluoropine.

Wissenschaftliche Forschungsanwendungen

Difluoropine has been used extensively in scientific research to study the mu opioid receptor (MOR), which is a protein that is involved in pain perception and addiction. This compound has been found to be a potent and selective agonist of the MOR, meaning that it can activate this receptor without affecting other opioid receptors in the body. This property makes difluoropine a valuable tool for studying the specific effects of MOR activation on various biological processes.

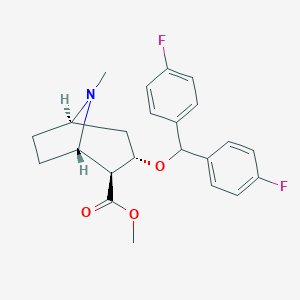

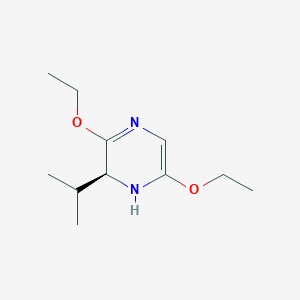

Eigenschaften

CAS-Nummer |

156774-35-5 |

|---|---|

Produktname |

Difluoropine |

Molekularformel |

C23H25F2NO3 |

Molekulargewicht |

401.4 g/mol |

IUPAC-Name |

methyl (1S,2S,3S,5R)-3-[bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |

InChI |

InChI=1S/C23H25F2NO3/c1-26-18-11-12-19(26)21(23(27)28-2)20(13-18)29-22(14-3-7-16(24)8-4-14)15-5-9-17(25)10-6-15/h3-10,18-22H,11-13H2,1-2H3/t18-,19+,20+,21+/m1/s1 |

InChI-Schlüssel |

XSYGBVSQKPLETJ-ANULTFPQSA-N |

Isomerische SMILES |

CN1[C@@H]2CC[C@H]1[C@@H]([C@H](C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C(=O)OC |

SMILES |

CN1C2CCC1C(C(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C(=O)OC |

Kanonische SMILES |

CN1C2CCC1C(C(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C(=O)OC |

Synonyme |

2-carbomethoxy-3-(bis(4-fluorophenyl)methoxy)tropane difluoropine O 620 O-620 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide](/img/structure/B117997.png)

![1,4-Diazabicyclo[2.2.2]octan-2-one](/img/structure/B118004.png)

![3-Hydroxy-4-[2-[[3-hydroxy-4-[[3-methyl-2-[[3-methyl-2-[(2-phenylacetyl)amino]butanoyl]amino]butanoyl]amino]-5-phenylpentanoyl]amino]propanoylamino]-5-phenylpentanoic acid](/img/structure/B118016.png)